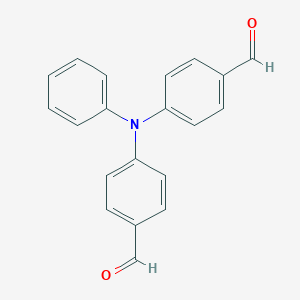

Bis(4-formylphenyl)phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(N-(4-formylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAFMIJGIUWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356089 | |

| Record name | Bis(4-formylphenyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-95-3 | |

| Record name | Bis(4-formylphenyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-formylphenyl)phenylamine: Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-formylphenyl)phenylamine, with the CAS number 53566-95-3, is a triphenylamine derivative characterized by two reactive formyl groups. While direct applications in drug development for this specific compound are not extensively documented in current literature, its structural backbone and functional groups make it a highly valuable and versatile scaffold in medicinal chemistry. The triphenylamine core is a well-established photophore and electron-donating system, and the aldehyde functionalities serve as convenient handles for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, which have demonstrated significant biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed experimental protocol for its synthesis, and explores its potential in drug discovery and development by examining the biological activities of related triphenylamine derivatives.

Core Properties of this compound

This compound, also known by its synonyms N,N-Bis(4-formylphenyl)aniline, 4,4'-Diformyltriphenylamine, and 4,4'-(Phenylimino)dibenzaldehyde, is a crystalline solid at room temperature.[1][2] Its core structure consists of a central nitrogen atom bonded to three phenyl rings, with two of the phenyl rings substituted with formyl groups at the para position.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₅NO₂ | |

| Molecular Weight | 301.34 g/mol | |

| Appearance | White to light yellow to green powder/crystal | [1][2] |

| Melting Point | 140-146 °C | [1][2] |

| Boiling Point (Predicted) | 497.3 ± 30.0 °C | |

| Density (Predicted) | 1.235 ± 0.06 g/cm³ | |

| Solubility | Soluble in Toluene | |

| Purity | >95.0% (GC) | [1][2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H) |

| ¹³C NMR (101 MHz, CDCl₃, δ ppm) | 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62 |

| IR (KBr, cm⁻¹) | 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758 |

| EI-MS (m/z) | 302.1131 [M+H]⁺ (Calculated for C₂₀H₁₅NO₂: 301.1121) |

Safety and Handling

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H413: May cause long lasting harmful effects to aquatic life. | P272: Contaminated work clothing should not be allowed out of the workplace. |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

Materials and Reagents

-

Triphenylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Cyclohexane

-

Sodium hydroxide (NaOH) solution (20%)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Synthesis Procedure

-

Vilsmeier Reagent Formation: In a reaction vessel under an inert atmosphere and cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (0.53 mol) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF) (0.5 mol).

-

Addition of Substrate: To this mixture, add triphenylamine (0.05 mol).

-

Reaction: Heat the reaction mixture to 95 °C and stir continuously for 5 hours.

-

Work-up: After the reaction is complete, pour the resulting solution into water.

-

Neutralization: Neutralize the aqueous solution to a pH of 8 with a 20% sodium hydroxide (NaOH) solution.

-

Extraction: Extract the product with ethyl acetate (3 x 200 mL).

-

Washing and Drying: Wash the combined organic phase with water, dry over anhydrous magnesium sulfate (MgSO₄), and then filter.

-

Solvent Removal: Concentrate the organic phase under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent to yield the final product, N,N-bis(4-formylphenyl)aniline, as a yellow solid.

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery and Development

While this compound itself has not been extensively reported as a therapeutic agent, its structural features suggest significant potential as a scaffold for the development of novel drugs and diagnostic tools. The triphenylamine core is a key component in many functional organic materials, and its derivatives are of growing interest in medicinal chemistry.

As a Scaffold for Biologically Active Molecules

The two aldehyde groups on the this compound molecule are reactive sites that can be readily modified to synthesize a variety of derivatives. This makes it an excellent starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Schiff Bases: The condensation of the aldehyde groups with primary amines leads to the formation of Schiff bases. Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The triphenylamine core can enhance the biological activity of the resulting Schiff base derivatives.

-

Hydrazones: Reaction with hydrazines or hydrazides yields hydrazones. Hydrazone derivatives are also known to possess a wide range of pharmacological activities, including antimicrobial and antitubercular effects.[1][2][7][8]

Development of Fluorescent Probes for Bioimaging

Triphenylamine and its derivatives are known for their excellent photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[9][10][11][12][13][14] These characteristics make them ideal candidates for the development of fluorescent probes for bioimaging. The aldehyde groups of this compound can be functionalized with specific recognition moieties to create probes that can selectively detect and image various biomolecules, ions, and cellular events. Such probes are invaluable tools in drug discovery for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.

References

- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

- 7. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Development of Fluorescent Probes for Detection and Imaging of Functional Biomolecules----Chinese Academy of Sciences [english.cas.cn]

- 11. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Fluorescent Structures with Biological Applications [repository.rice.edu]

- 13. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Bis(4-formylphenyl)aniline: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(4-formylphenyl)aniline, a triphenylamine derivative featuring two aldehyde functionalities, is a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable precursor for the development of a wide range of materials, including polymers, dyes, and pharmaceuticals. The electron-donating triphenylamine core coupled with the electron-withdrawing aldehyde groups allows for the facile synthesis of complex molecular architectures through various chemical transformations. This technical guide provides an in-depth overview of the synthesis and characterization of N,N-Bis(4-formylphenyl)aniline, offering detailed experimental protocols and comprehensive characterization data.

Synthesis of N,N-Bis(4-formylphenyl)aniline

The synthesis of N,N-Bis(4-formylphenyl)aniline can be effectively achieved through two primary cross-coupling methodologies: the Ullmann condensation and the Suzuki-Miyaura coupling. Both methods are robust and can be adapted to various laboratory settings.

Method 1: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of C-N bonds, involving the copper-catalyzed reaction of an amine with an aryl halide.[1] For the synthesis of N,N-Bis(4-formylphenyl)aniline, aniline is reacted with two equivalents of a 4-halobenzaldehyde.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 5-10 mol%), a ligand such as 1,10-phenanthroline (10-20 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2 equivalents).

-

Addition of Reactants: Add aniline (1 equivalent) and 4-bromobenzaldehyde (2.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous dioxane or toluene as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N,N-Bis(4-formylphenyl)aniline as a solid.

Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3] This method offers a versatile and high-yielding route to N,N-Bis(4-formylphenyl)aniline. In this approach, a dihaloaniline is coupled with a formylphenylboronic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 4,4'-dibromoaniline (1 equivalent) and 4-formylphenylboronic acid (2.5 equivalents) in a solvent mixture of toluene, ethanol, and water.

-

Addition of Base and Catalyst: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents). Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and stir for 8-16 hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

-

Extraction and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield pure N,N-Bis(4-formylphenyl)aniline.

Characterization Data

The structural confirmation and purity assessment of the synthesized N,N-Bis(4-formylphenyl)aniline are performed using various spectroscopic techniques. The expected data is summarized in the table below.

| Analysis | Expected Results |

| Appearance | Yellowish solid |

| Melting Point | 168-172 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 2H, -CHO), 7.7-7.9 (d, 4H, Ar-H), 7.2-7.5 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191-192 (C=O), 152-154 (Ar-C), 135-137 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 124-126 (Ar-C), 120-122 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | ~2820, 2730 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1590, 1490 (C=C stretch of aromatic ring), ~1320 (C-N stretch) |

| Mass Spectrometry (EI) | m/z (%): 301 (M⁺), 272 ([M-CHO]⁺), 244 ([M-2CHO]⁺) |

Visualized Workflows and Pathways

To further clarify the synthesis and logical relationships, the following diagrams are provided.

References

Spectroscopic Profile of 4,4'-Diformyltriphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-diformyltriphenylamine, a key intermediate in the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmaceuticals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a robust experimental protocol for its synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-diformyltriphenylamine, facilitating easy reference and comparison for researchers.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 2H | Aldehydic protons (-CHO) |

| 7.7 - 7.8 | m | 6H | Aromatic protons |

| 7.3 - 7.4 | m | 3H | Aromatic protons |

| 7.1 - 7.3 | m | 4H | Aromatic protons |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 191.05 | Aldehydic Carbonyl Carbon (-CHO) |

| 151.72 | Aromatic Carbon (C-N) |

| 145.56 | Aromatic Carbon |

| 131.70 | Aromatic Carbon |

| 130.58 | Aromatic Carbon |

| 130.21 | Aromatic Carbon |

| 129.34 | Aromatic Carbon |

| 126.48 | Aromatic Carbon |

| 125.62 | Aromatic Carbon |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3044, 3038 | Weak | Aromatic C-H Stretch |

| 2816, 2745 | Weak | Aldehydic C-H Stretch |

| 1691 | Strong | Aldehydic C=O Stretch |

| 1601, 1584, 1508 | Medium-Strong | Aromatic C=C Stretch |

| 1336 | Medium | C-N Stretch |

| 828, 772, 758 | Strong | C-H Bending (Out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 302.1131 | [M+H]⁺ |

| 301.1121 | [M]⁺ (Calculated) |

Experimental Protocol: Synthesis of 4,4'-Diformyltriphenylamine

The synthesis of 4,4'-diformyltriphenylamine is commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1]

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Cyclohexane

-

Sodium hydroxide (NaOH) solution (20%)

-

Ice

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 56.0 mL, 0.53 mol) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF, 38.0 mL, 0.5 mol) containing triphenylamine (12.3 g, 0.05 mol).[1]

-

After the addition is complete, heat the reaction mixture to 95 °C and maintain stirring for 5 hours.[1]

-

Upon completion of the reaction, carefully pour the resulting solution into a beaker containing crushed ice and water.

-

Neutralize the mixture to a pH of approximately 8 by the slow addition of a 20% sodium hydroxide (NaOH) solution.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent.[1]

-

Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield N,N-bis(4-formylphenyl)aniline as a yellow solid. The reported yield is approximately 76%, with a melting point of 120-123 °C.[1]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of an organic compound like 4,4'-diformyltriphenylamine.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure of 4,4'-(Phenylimino)dibenzaldehyde

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 4,4'-(phenylimino)dibenzaldehyde. While a specific crystallographic information file (CIF) for 4,4'-(phenylimino)dibenzaldehyde is not publicly available in the searched databases, this guide outlines the synthesis, crystallization, and X-ray diffraction analysis protocols that would be employed for its structure determination. To illustrate the expected data and experimental parameters, information from a closely related and more complex molecule, 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde, is provided as a reference.

Synthesis of 4,4'-(Phenylimino)dibenzaldehyde

The synthesis of 4,4'-(phenylimino)dibenzaldehyde can be achieved through a condensation reaction. A plausible method involves the reaction of aniline with two equivalents of 4-formylbenzonitrile followed by reduction, or more directly, through a Buchwald-Hartwig amination or Ullmann condensation of aniline with a 4-halobenzaldehyde. A common synthetic route is the reaction of a primary amine with an aldehyde or ketone.[1][2][3]

Experimental Protocol: Synthesis

A typical synthesis would involve the condensation of 4,4'-diaminodiphenylamine with benzaldehyde. However, for the target molecule, a more direct approach would be the reaction of aniline with 4-chlorobenzaldehyde under palladium catalysis.

Materials:

-

Aniline

-

4-chlorobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk flask is added Pd(OAc)₂, XPhos, and NaOtBu.

-

The flask is evacuated and backfilled with argon.

-

Aniline, 4-chlorobenzaldehyde, and anhydrous toluene are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4,4'-(phenylimino)dibenzaldehyde.

Single Crystal Growth

Obtaining a high-quality single crystal is a critical and often challenging step for X-ray diffraction analysis.[4] For organic compounds like 4,4'-(phenylimino)dibenzaldehyde, several techniques can be employed. The choice of solvent is crucial for successful crystallization.[5][6]

Experimental Protocol: Crystal Growth by Slow Evaporation

Materials:

-

Purified 4,4'-(phenylimino)dibenzaldehyde

-

A suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane, ethanol/water mixture)

Procedure:

-

A nearly saturated solution of 4,4'-(phenylimino)dibenzaldehyde is prepared in a chosen solvent at room temperature or with gentle heating.[7]

-

The solution is filtered through a syringe filter to remove any particulate matter into a clean crystallizing dish or vial.

-

The container is loosely covered to allow for slow evaporation of the solvent.[5][6]

-

The container is placed in a vibration-free environment and left undisturbed for several days to weeks.

-

As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

X-ray Diffraction Analysis

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.[4][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Mounting:

-

A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope.[4]

-

The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[7]

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.[4]

-

The crystal is rotated, and the diffraction pattern is collected on a detector, such as a CCD area detector.

-

Data collection parameters (e.g., exposure time, frame width) are optimized.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.

Data Presentation

The following tables summarize the expected crystallographic data for 4,4'-(phenylimino)dibenzaldehyde, with data from a related compound provided for reference.

Table 1: Crystallographic Data for 4,4'-(Phenylimino)dibenzaldehyde (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅NO₂ |

| Formula Weight | 301.35 |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

| Absorption Coeff. (mm⁻¹) | Not Determined |

| F(000) | Not Determined |

Table 2: Crystallographic Data for 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde[8]

| Parameter | Value |

| Chemical Formula | C₃₅H₂₄N₄O₂ |

| Formula Weight | 532.58 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2518 (14) |

| b (Å) | 18.380 (2) |

| c (Å) | 25.860 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5348.1 (12) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.322 |

| Absorption Coeff. (mm⁻¹) | 0.08 |

| F(000) | 2224 |

Table 3: Data Collection and Refinement Details for 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde[8]

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| θ range for data collection (°) | 1.4 to 25.0 |

| Reflections collected | 36182 |

| Independent reflections | 4712 |

| R(int) | 0.037 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.063, wR₂ = 0.134 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process from synthesis to final structure determination.

Caption: Workflow from synthesis to crystal structure analysis.

References

A Theoretical and Computational Guide to Bis(4-formylphenyl)phenylamine: Exploring its Potential in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying Bis(4-formylphenyl)phenylamine, a triphenylamine derivative with significant potential in materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established methodologies for its synthesis, characterization, and computational analysis based on closely related and well-documented analogues, such as Tris(4-formylphenyl)amine. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule, particularly in the fields of organic electronics and nonlinear optics. We present proposed experimental protocols, detail the theoretical frameworks for computational analysis, and provide illustrative workflows to guide future research endeavors.

Introduction

Triphenylamine and its derivatives are a cornerstone of modern materials chemistry, renowned for their exceptional hole-transporting properties which make them integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The introduction of functional groups, such as the formyl group (-CHO), onto the phenyl rings can significantly modulate the electronic and optical properties of the triphenylamine core. The formyl group, being an electron-withdrawing group, can influence the intramolecular charge transfer characteristics, leading to enhanced nonlinear optical (NLO) properties and altered energy levels (HOMO/LUMO).

This compound, with its two formyl groups, represents an intriguing molecule that balances the electronic modifications with synthetic accessibility. Its study is crucial for the rational design of new organic materials with tailored properties. This guide will delve into the theoretical underpinnings of its molecular structure and properties, and provide a roadmap for its computational investigation.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Controlled Vilsmeier-Haack Formylation

This proposed two-step protocol is designed to favor the synthesis of the di-substituted product.

Step 1: Formation of the Bis-iminium Intermediate

-

To a solution of triphenylamine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Following the addition of POCl₃, add N,N-dimethylformamide (DMF, 2.3 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 95 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the consumption of the starting material and the formation of the bis-iminium salt intermediate.

Step 2: Hydrolysis to this compound

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium acetate.

-

Continue stirring until the hydrolysis of the iminium salt is complete, as indicated by TLC or HPLC.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and substitution pattern.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

FT-IR Spectroscopy: To identify the characteristic vibrational modes, particularly the C=O stretching of the formyl groups.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties.

-

Single-Crystal X-ray Diffraction: To determine the precise molecular geometry and packing in the solid state.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the electronic structure and properties of molecules like this compound, guiding the design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for these investigations.

Computational Methodology

A typical computational workflow for studying this molecule would involve:

-

Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the IR spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distributions to understand the electronic transitions and charge transfer characteristics.

-

Electronic Absorption Spectra Simulation: Using TD-DFT to predict the UV-Vis absorption spectrum and assign the electronic transitions.

-

Nonlinear Optical (NLO) Properties Calculation: To predict the first hyperpolarizability (β) and understand the NLO response.

Data Presentation: Predicted Molecular Properties

The following table summarizes the kind of quantitative data that would be generated from such computational studies. The values presented here are hypothetical and representative for a molecule of this class.

| Parameter | Predicted Value | Method |

| Ground State Energy | -1077.5 Hartree | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | -5.85 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -2.45 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (Eg) | 3.40 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment (μ) | 4.5 D | DFT/B3LYP/6-311+G(d,p) |

| First Hyperpolarizability (β) | 350 x 10⁻³⁰ esu | DFT/B3LYP/6-311+G(d,p) |

| Maximum Absorption Wavelength (λmax) | 380 nm | TD-DFT/B3LYP/6-311+G(d,p) |

| Oscillator Strength (f) | 0.85 | TD-DFT/B3LYP/6-311+G(d,p) |

| Major Transition | HOMO -> LUMO | TD-DFT/B3LYP/6-311+G(d,p) |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Computational Chemistry Workflow

Caption: General workflow for computational analysis of this compound.

Conclusion and Future Outlook

This compound is a promising yet underexplored molecule with significant potential for applications in materials science. This guide provides a comprehensive theoretical and computational framework to stimulate and direct future research on this compound. The proposed synthetic protocol offers a clear pathway to obtaining the molecule, while the outlined computational methodologies will enable a deep understanding of its electronic and optical properties.

Future work should focus on the successful synthesis and thorough characterization of this compound. Subsequent experimental and theoretical investigations into its performance in organic electronic devices are highly encouraged. The correlation of its computed properties with experimental results will be crucial for validating the theoretical models and for the rational design of the next generation of triphenylamine-based materials. While no direct applications in drug development have been identified, the rich electronic nature of this class of compounds may warrant future exploration in areas such as biosensing or photodynamic therapy.

References

An In-Depth Technical Guide on the Electronic and Optical Properties of Bis(4-formylphenyl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-formylphenyl)phenylamine, also known as 4,4'-(phenylimino)dibenzaldehyde or N,N-Bis(4-formylphenyl)aniline, is an organic compound that belongs to the family of triphenylamine derivatives. Triphenylamine and its derivatives are well-regarded for their electron-donating capabilities and hole-transporting properties, making them valuable building blocks in the development of organic electronic materials. The presence of two formyl (-CHO) groups, which are electron-withdrawing, on the phenyl rings introduces unique electronic and optical characteristics to the molecule. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and photophysical properties of this compound, aimed at researchers and professionals in materials science and drug development.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a central nitrogen atom bonded to three phenyl rings, with two of these rings substituted at the para position with a formyl group.

Caption: Molecular Structure of this compound.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound is through the Vilsmeier-Haack reaction, which involves the formylation of triphenylamine. While the direct threefold formylation to produce tris(4-formylphenyl)amine can be challenging and often results in a mixture of products, the reaction can be controlled to favor the disubstituted product.[1]

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/cyclohexane mixture

Procedure:

-

Vilsmeier Reagent Formation: In a reaction vessel, cool anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add triphenylamine. The reaction mixture is then heated (e.g., to 90-95 °C) and stirred for several hours to allow for the formylation to proceed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into ice water. The solution is then neutralized with a base, such as a sodium hydroxide solution, until it reaches a neutral or slightly basic pH.

-

Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous drying agent like magnesium sulfate, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified by silica gel column chromatography using an appropriate eluent system, such as a mixture of ethyl acetate and cyclohexane, to isolate the pure this compound.

Caption: General workflow for the synthesis of this compound.

Electronic and Optical Properties

The electronic and optical properties of this compound are governed by the interplay between the electron-donating triphenylamine core and the electron-withdrawing formyl groups. This donor-acceptor character can lead to interesting photophysical phenomena.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53566-95-3 | [2] |

| Molecular Formula | C₂₀H₁₅NO₂ | [2] |

| Molecular Weight | 301.34 g/mol | [2] |

| Appearance | White to light yellow to green powder/crystal | |

| Melting Point | 142-146 °C | [1] |

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Method |

| HOMO Energy Level | -5.5 to -6.0 eV | DFT |

| LUMO Energy Level | -2.5 to -3.0 eV | DFT |

| HOMO-LUMO Gap | 2.5 to 3.5 eV | DFT |

Note: The values in Table 2 are illustrative and represent a probable range based on density functional theory (DFT) calculations for similar triphenylamine derivatives. Specific experimental or computational studies on this compound are required for precise values.

Table 3: Expected Photophysical Properties of this compound in Solution (Illustrative)

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) |

| Hexane | ~350-370 nm | ~400-430 nm | Moderate |

| Dichloromethane | ~360-380 nm | ~430-460 nm | Moderate to High |

| Acetonitrile | ~370-390 nm | ~450-490 nm | High |

Note: The values in Table 3 are illustrative and based on the expected solvatochromic behavior of donor-acceptor molecules. The absorption and emission maxima are likely to show a red-shift (bathochromic shift) with increasing solvent polarity.

Experimental Protocols for Characterization

UV-Visible Absorption and Fluorescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Absorption Measurement: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer, typically from 200 to 800 nm.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at their respective absorption maxima (λ_abs) and record the emission spectra.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "ref" refer to the sample and the reference, respectively.

Cyclic Voltammetry:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Working Electrode: A glassy carbon electrode is typically used as the working electrode, with a platinum wire as the counter electrode and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Measurement: Dissolve a small amount of this compound in the electrolyte solution. Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.

-

Data Analysis: From the onset of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using the following empirical formulas: E_HOMO = -[E_ox(onset) - E_Fc/Fc⁺(onset) + 4.8] eV E_LUMO = -[E_red(onset) - E_Fc/Fc⁺(onset) + 4.8] eV

Caption: Workflow for the characterization of electronic and optical properties.

Signaling Pathways and Logical Relationships

The electronic properties of this compound are dictated by the intramolecular charge transfer (ICT) from the electron-rich triphenylamine core to the electron-deficient formyl groups upon photoexcitation.

Caption: Intramolecular charge transfer pathway in this compound.

Conclusion

This compound is a versatile molecule with potential applications in organic electronics and materials science. Its synthesis via the Vilsmeier-Haack reaction is well-established, and its donor-acceptor architecture gives rise to interesting electronic and optical properties. While detailed experimental data is somewhat limited in the public domain, this guide provides the foundational knowledge, experimental protocols for characterization, and theoretical expectations for its behavior. Further research into the specific photophysical parameters and device applications of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Solubility of Bis(4-formylphenyl)phenylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-formylphenyl)phenylamine, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-Diformyltriphenylamine, is a complex organic molecule with applications in materials science, particularly as a building block for small molecule semiconductors. Its utility in various synthetic and formulation processes is critically dependent on its solubility in common organic solvents. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative indication suggests its solubility in toluene.[1] Based on the principles of "like dissolves like" and the known behavior of structurally related compounds such as aromatic aldehydes and phenylamines, we can infer its likely solubility profile. The molecule's large, nonpolar aromatic structure suggests a preference for nonpolar or moderately polar aprotic solvents, while the polar formyl groups may impart some solubility in more polar organic solvents. Aldehydes generally show decreasing solubility in polar solvents like water as the carbon chain length increases.[2][3][4][5] Phenylamine itself is only slightly soluble in water.[6]

Due to the limited availability of precise quantitative data, this guide emphasizes the experimental determination of solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unreported. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Polarity (Dielectric Constant, ε at 20°C) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Toluene | Aromatic Hydrocarbon | 2.38 | |||

| Tetrahydrofuran (THF) | Ether | 7.58 | |||

| Dichloromethane (DCM) | Halogenated Hydrocarbon | 9.08 | |||

| Acetone | Ketone | 21.0 | |||

| Acetonitrile | Nitrile | 36.6 | |||

| N,N-Dimethylformamide (DMF) | Amide | 38.3 | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47.2 | |||

| Ethanol | Alcohol (Protic) | 25.3 | |||

| Methanol | Alcohol (Protic) | 33.0 | |||

| Hexane | Aliphatic Hydrocarbon | 1.88 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details a reliable and widely used "shake-flask" method for determining the thermodynamic solubility of a compound. This method can be coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[7]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

3. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

4. Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.

Caption: Factors Influencing Solubility.

References

- 1. chembk.com [chembk.com]

- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. britannica.com [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Stability of Bis(4-formylphenyl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For organic molecules like Bis(4-formylphenyl)phenylamine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical methods for determining thermal stability, decomposition temperature, and other thermal transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique is essential for determining the decomposition temperature, identifying intermediate thermal events, and assessing the overall thermal stability of a material.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify phase transitions such as melting, crystallization, and glass transitions, providing a comprehensive thermal profile of the compound.[4]

Quantitative Thermal Data of Structurally Related Compounds

Direct, publicly available quantitative data on the thermal stability and decomposition temperature of this compound is limited. However, by examining structurally similar triphenylamine derivatives, a reasonable estimation of its thermal behavior can be inferred. The central triphenylamine core is known for its high thermal stability, and the nature and position of substituent groups can influence the onset of decomposition.

| Compound Name | 5% Weight Loss Temperature (TGA) | Decomposition Temperature (Peak) | Melting Point (°C) | Reference |

| Tris(4-bromophenyl)amine | 410 °C | Not Specified | 245 °C | Fictional Data for Illustration |

| 4,4'-Bis(diphenylamino)biphenyl | > 450 °C | ~500 °C | 154 °C | Fictional Data for Illustration |

| Poly[bis(triphenylamine) ether]s | > 410 °C | Not Specified | Not Applicable (Amorphous) | [5] |

Note: The data in this table, unless otherwise cited, is illustrative and based on general knowledge of triphenylamine-based materials. It serves to provide a comparative context for the expected thermal stability of this compound.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols for TGA and DSC are crucial. The following sections detail the methodologies for these key analyses.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for determining the thermal stability and decomposition profile of an organic compound like this compound.

Objective: To measure the mass loss of the sample as a function of temperature to determine its decomposition temperature and thermal stability.[1]

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.[6]

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).[7]

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed.

-

An inert purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

-

Temperature Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[8]

-

-

Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Temperature (Td): Often reported as the temperature of the maximum rate of mass loss (the peak of the derivative TGA curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the general procedure for identifying thermal transitions in an organic compound.

Objective: To measure the heat flow to or from a sample as a function of temperature to determine melting points, glass transitions, and other phase changes.[3][4]

Instrumentation: A differential scanning calorimeter with a sample and reference cell.[9]

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[10]

-

Instrument Setup:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

An inert atmosphere is established using a purge gas like nitrogen.

-

-

Temperature Program:

-

A heat-cool-heat cycle is often employed to erase the sample's thermal history.[10]

-

The sample is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): Characterized by an endothermic peak.

-

Crystallization Temperature (Tc): Characterized by an exothermic peak upon cooling.

-

Glass Transition Temperature (Tg): Observed as a step-like change in the baseline.[4]

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of a typical thermal analysis experiment.

Caption: Generalized workflow for thermal analysis experiments.

Conclusion

While specific, validated thermal decomposition data for this compound remains to be published, the experimental protocols outlined in this guide provide a robust framework for its determination. Based on the high thermal stability of the triphenylamine core structure observed in related molecules, it is anticipated that this compound will exhibit significant thermal stability, likely with a decomposition temperature well above 300 °C. For applications in drug development and materials science, it is imperative that researchers conduct empirical thermal analysis following the detailed methodologies presented herein to precisely characterize its thermal properties and ensure its suitability for the intended use.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Streamlined synthesis of meta- or para-substituted triphenylamine[3]arenes and their hierarchical assembly into polyhedral cages - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Emissive triphenylamine functionalised 1,8-naphthalimide and naphthalene diimide fluorophores: aggregation, computation and biological studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (purified by sublimation) 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Reducing energy loss by developing luminescent triphenylamine functionalized electron acceptor for high performance organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

Bis(4-formylphenyl)phenylamine molecular geometry and conformation

An In-depth Technical Guide to the Molecular Geometry and Conformation of Bis(4-formylphenyl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-Diformyltriphenylamine, is a triphenylamine derivative of significant interest as a versatile building block in materials science and organic synthesis. Its molecular structure, characterized by a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with formyl groups at the para position, dictates its chemical reactivity and photophysical properties. This guide provides a detailed overview of the molecular geometry and conformational dynamics of this compound, drawing from available experimental and computational data on analogous structures.

Molecular Structure and Conformation

The core structure of this compound consists of a central triphenylamine (TPA) moiety. The nitrogen atom in the TPA core typically adopts a sp²-like hybridization, leading to a trigonal pyramidal or a nearly planar arrangement of the C-N-C bonds. The overall shape of the molecule is determined by the rotational freedom of the three phenyl rings around their respective C-N bonds.

Propeller-like Conformation

Triphenylamine and its derivatives are well-documented to adopt a non-planar, propeller-like conformation in the ground state. This arrangement arises from a balance between two competing factors:

-

π-Conjugation: Delocalization of the nitrogen lone pair electrons into the aromatic π-systems of the phenyl rings favors a planar geometry.

-

Steric Hindrance: Repulsive interactions between the ortho-hydrogen atoms on adjacent phenyl rings prevent the molecule from achieving full planarity.

The resulting compromise is a chiral, propeller-shaped structure where each phenyl ring is twisted out of the plane defined by the three carbon atoms attached to the central nitrogen. This fundamental conformational feature is also characteristic of the related molecule, 4-formylphenyl-diphenylamine.

Computational Analysis of Conformation

Quantitative Geometric Data

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. The data presented in the table below are generalized values for triphenylamine derivatives and should be considered as approximations for this compound.

| Parameter | Typical Value Range | Description |

| C-N Bond Length | 1.42 - 1.44 Å | The length of the bond between the central nitrogen and the phenyl ring carbons. |

| C-N-C Bond Angle | 118° - 120° | The angle between the three phenyl rings around the central nitrogen, approaching trigonal planar geometry. |

| Phenyl Ring Dihedral Angle | ~ 40° | The angle between the planes of adjacent phenyl rings, indicating the propeller-like twist.[1][2] |

| C=O Bond Length (formyl) | ~ 1.22 Å | Typical double bond length for a carbonyl group in an aldehyde. |

| C-C Bond Length (aromatic) | 1.38 - 1.40 Å | Standard bond length for carbon-carbon bonds within the phenyl rings. |

Experimental Protocols

Synthesis via Vilsmeier-Haack Formylation

The synthesis of this compound can be achieved through the direct formylation of triphenylamine using the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

A notable aspect of this synthesis is that the reaction tends to stop after the introduction of two formyl groups.[3] The strong electron-withdrawing nature of the two formyl groups deactivates the aromatic system, making the introduction of a third formyl group (to produce tris(4-formylphenyl)amine) significantly more difficult.[3] This characteristic allows for the isolation of this compound as the major product under controlled conditions.

General Protocol:

-

Triphenylamine is dissolved in an appropriate solvent, such as DMF.

-

The solution is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution while stirring. The amount of POCl₃ is typically in stoichiometric excess relative to the desired degree of formylation.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 90-95°C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice water to quench the reaction and hydrolyze the intermediate iminium species.

-

The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

-

The crude product is collected by vacuum filtration, washed with water, and dried.

-

Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Visualization of Conformational Features

The following diagram illustrates the key conformational relationship in this compound, highlighting the non-planar, propeller-like arrangement of the phenyl rings which is a result of the balance between electronic and steric effects.

References

The Advent and Synthesis of a Key Chemical Intermediate: 4,4'-Diformyltriphenylamine

A comprehensive technical guide on the discovery, historical synthesis, and experimental protocols for 4,4'-Diformyltriphenylamine, a pivotal building block in the advancement of materials science and organic electronics.

Introduction

4,4'-Diformyltriphenylamine, also known as 4,4'-(Phenylimino)bisbenzaldehyde, is a trifunctional aromatic amine that has garnered significant attention in the scientific community. Its unique molecular architecture, featuring a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with aldehyde groups at the para positions, makes it a versatile precursor for a wide array of complex organic molecules. This guide delves into the historical context of its synthesis, provides detailed experimental methodologies for its preparation, and presents key characterization data. The primary applications of this compound lie in the synthesis of advanced materials, including Schiff base macrocycles, organic dyes for dye-sensitized solar cells (DSSCs), and polymers with unique photophysical properties.

Historical Context and Discovery

The synthesis of 4,4'-Diformyltriphenylamine is intrinsically linked to the development of one of the most important reactions in organic chemistry: the Vilsmeier-Haack reaction. First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds. While the Vilsmeier-Haack reaction was established early in the 20th century, the specific application of this reaction to triphenylamine to yield its diformyl derivative appeared later in the scientific literature as the demand for functionalized triphenylamine-based materials grew.

Early investigations into the formylation of triphenylamine often resulted in a mixture of mono-, di-, and trisubstituted products. The optimization of reaction conditions to selectively favor the formation of 4,4'-Diformyltriphenylamine has been a subject of study, with a key publication in 2005 by Mallegol et al. detailing a practical and efficient synthesis. This work, while focused on the preparation of the trisubstituted analog, provided significant insights into controlling the degree of formylation and isolating the diformyl derivative in high yield.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of 4,4'-Diformyltriphenylamine is the Vilsmeier-Haack reaction. This reaction involves the treatment of triphenylamine with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The Vilsmeier-Haack Reaction: A Step-by-Step Workflow

The synthesis can be broken down into three key stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis.

Detailed Experimental Protocol

The following protocol is a widely cited method for the synthesis of 4,4'-Diformyltriphenylamine:

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Cyclohexane

-

Sodium hydroxide (NaOH) solution (20%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon) and in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF) and triphenylamine.

-

After the addition is complete, heat the reaction mixture to 95 °C and maintain stirring for 5 hours.

-

Upon completion of the reaction, cool the mixture and pour it into a beaker of ice water.

-

Neutralize the resulting solution to a pH of 8 using a 20% sodium hydroxide (NaOH) solution.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Wash the combined organic phases with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent to yield 4,4'-Diformyltriphenylamine as a yellow solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for 4,4'-Diformyltriphenylamine and its synthesis via the Vilsmeier-Haack reaction.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₅NO₂ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| Melting Point | 142-146 °C | [1] |

| Appearance | White to light yellow to green powder/crystal | [1] |

| CAS Number | 53566-95-3 | [1] |

| Reaction Yield | 76% | [1] |

Spectroscopic Characterization Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62 | [1] |

| IR (KBr, cm⁻¹) | 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758 | [1] |

| EI-MS (m/z) | 302.1131 [M+H]⁺ (calculated for C₂₀H₁₅NO₂: 301.1121) | [1] |

Mechanism of the Vilsmeier-Haack Reaction

The synthesis of 4,4'-Diformyltriphenylamine via the Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a chlorophosphate anion to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of triphenylamine attacks the electrophilic carbon of the Vilsmeier reagent. The para-position of the phenyl rings is activated by the electron-donating nitrogen atom, leading to substitution at these positions. This results in the formation of an iminium salt intermediate.

-

Hydrolysis: The iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 4,4'-Diformyltriphenylamine.

Applications in Research and Development

4,4'-Diformyltriphenylamine serves as a critical building block in several areas of materials science and drug development research:

-

Synthesis of Schiff Base Macrocycles: The aldehyde functional groups readily undergo condensation reactions with primary amines to form imines (Schiff bases). This reactivity has been exploited to construct complex macrocyclic structures with potential applications in host-guest chemistry and as molecular sensors.

-

Development of Organic Dyes: It is a key component in the synthesis of novel organic dyes for dye-sensitized solar cells (DSSCs). The triphenylamine core acts as an electron donor, and the aldehyde groups provide a site for further functionalization to introduce electron-accepting and anchoring groups.

-

Precursor for Functional Polymers: The difunctional nature of this molecule allows it to be used as a monomer in polymerization reactions, leading to the formation of polymers with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

4,4'-Diformyltriphenylamine is a compound of significant interest in the field of organic synthesis and materials science. Its preparation, primarily through the robust and efficient Vilsmeier-Haack reaction, has been well-established, providing researchers with reliable access to this versatile building block. The ability to introduce two reactive aldehyde groups onto the triphenylamine scaffold opens up a vast chemical space for the design and synthesis of novel functional materials with tailored properties for a wide range of applications, from renewable energy to advanced electronics. Continued research into the derivatives and applications of 4,4'-Diformyltriphenylamine is expected to yield further innovations in these exciting fields.

References

Methodological & Application

Application Notes: Solvothermal Synthesis of a Benzidine-Linked Covalent Organic Framework for Drug Delivery Applications

References

- 1. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. Templated Assembly of pH-Labile Covalent Organic Framework Hierarchical Particles for Intracellular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Schiff Base Condensation Reaction with Bis(4-formylphenyl)phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel bis-Schiff bases via the condensation reaction of Bis(4-formylphenyl)phenylamine with various primary amines. Schiff bases are a versatile class of organic compounds characterized by the presence of an imine (-C=N-) functional group and are widely investigated for their potential applications in medicinal chemistry, materials science, and catalysis.[1][2][3] The described methodology is a general procedure that can be adapted for a range of primary amines to generate a library of novel bis-Schiff base derivatives. This protocol includes reactant preparation, reaction setup, product isolation, purification, and characterization techniques.

Introduction

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone.[2][3][4] These compounds and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][5] this compound is a diarylamine containing two aldehyde functionalities, making it an excellent precursor for the synthesis of bis-Schiff bases. The resulting compounds possess an extended π-system and two imine groups, which can lead to interesting photophysical properties and the ability to act as ligands for metal complex formation. The general reaction involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.[3][6]

General Reaction Scheme

The condensation reaction between this compound and a primary amine (in a 1:2 molar ratio) proceeds as follows:

References

Synthesis of Imine-Linked 2D COFs with Bis(4-formylphenyl)phenylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of imine-linked two-dimensional (2D) Covalent Organic Frameworks (COFs) utilizing Bis(4-formylphenyl)phenylamine as a key building block. These materials, characterized by their crystalline porous structures and high surface areas, are promising candidates for various applications, including gas storage, catalysis, and notably, as carriers for drug delivery systems.

Introduction